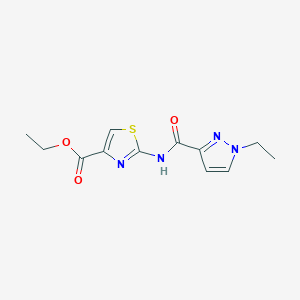![molecular formula C15H15N5O2 B6538078 1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide CAS No. 1170522-01-6](/img/structure/B6538078.png)
1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide, commonly referred to as EOMPC, is a synthetic compound used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and its potential to be used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
EOMPC has been studied for its potential to be used in a variety of scientific research applications. It has been used in the study of the structure-activity relationship of compounds, as well as in the study of cell signaling pathways. Additionally, it has been used to investigate the effects of compounds on the nervous system and on inflammation.
Wirkmechanismus
The mechanism of action of EOMPC is not yet fully understood. It is believed to act as an inhibitor of certain enzymes, including caspases and proteases. Additionally, it is thought to interact with certain receptors, including the serotonin receptor 5-HT2A and the dopamine receptor D2.
Biochemical and Physiological Effects
The biochemical and physiological effects of EOMPC have been studied in a variety of organisms. In mice, it has been found to have anti-inflammatory and analgesic effects. Additionally, it has been found to have antidepressant-like effects in rats. In humans, it has been found to have an inhibitory effect on the enzyme monoamine oxidase-A, which is involved in the metabolism of certain neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The use of EOMPC in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has a relatively low toxicity. Additionally, it is relatively stable, and it has been found to have a wide range of effects on different organisms. However, it is important to note that its mechanism of action is still not fully understood, and further research is needed to better understand its potential applications.
Zukünftige Richtungen
There are several potential future directions for the use of EOMPC in scientific research. One potential direction is the study of its effects on other enzymes, such as caspases and proteases. Additionally, further research could be done to better understand its mechanism of action and its potential applications in the treatment of diseases. Additionally, further research could be done to explore its potential use in the development of new drugs. Finally, further research could be done to explore its potential use in the study of the structure-activity relationships of compounds.
Synthesemethoden
The synthesis of EOMPC begins with the reaction of 4-methylphenylhydrazine and ethyl chloroformate, followed by the reaction of the product with 1,3,4-oxadiazole. The reaction of this intermediate with ethyl chloroformate gives the desired compound, EOMPC. The reaction is carried out in a solvent such as dichloromethane, and the reaction is complete after purification of the crude product.
Eigenschaften
IUPAC Name |
1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-3-20-9-8-12(19-20)13(21)16-15-18-17-14(22-15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPCLGADTOIALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-{6-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide](/img/structure/B6537996.png)
![ethyl 4-methyl-2-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)-1,3-thiazole-5-carboxylate](/img/structure/B6538015.png)
![N-[6-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538021.png)
![2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide](/img/structure/B6538023.png)
![N-[6-({[bis(propan-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538032.png)
![2-methyl-N-[6-({[(3-methyl-1,2-oxazol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide](/img/structure/B6538043.png)
![2-methyl-N-{6-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide](/img/structure/B6538045.png)
![N-(6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide](/img/structure/B6538048.png)
![N-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538053.png)
![N-{6-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide](/img/structure/B6538054.png)
![N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538072.png)

![1-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538088.png)
